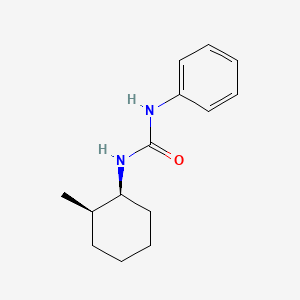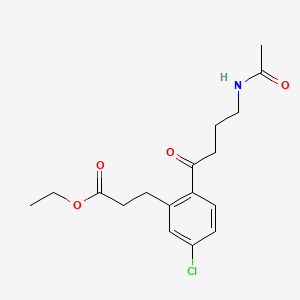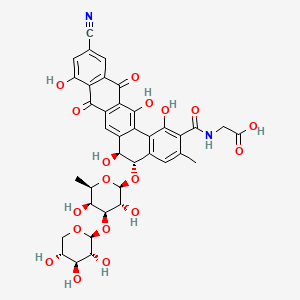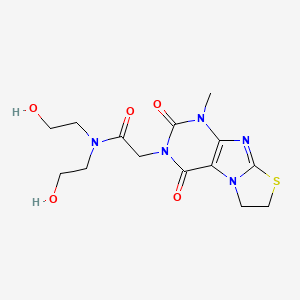
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- is a complex organic compound that belongs to the class of thiazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives and thiazole compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Thiazolopyrimidines: A class of compounds with similar structures and potential biological activities.
Purine Derivatives: Compounds that share the purine core structure and exhibit diverse biological properties.
Uniqueness
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-bis(2-hydroxyethyl)-2,4-dioxo-1-methyl- is unique due to its specific combination of functional groups and structural features
属性
CAS 编号 |
178452-84-1 |
|---|---|
分子式 |
C14H19N5O5S |
分子量 |
369.40 g/mol |
IUPAC 名称 |
N,N-bis(2-hydroxyethyl)-2-(4-methyl-1,3-dioxo-7,8-dihydropurino[8,7-b][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H19N5O5S/c1-16-11-10(18-4-7-25-13(18)15-11)12(23)19(14(16)24)8-9(22)17(2-5-20)3-6-21/h20-21H,2-8H2,1H3 |
InChI 键 |
IUDSLGZLKJRSSU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N(CCO)CCO)N3CCSC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


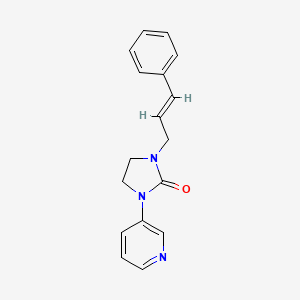
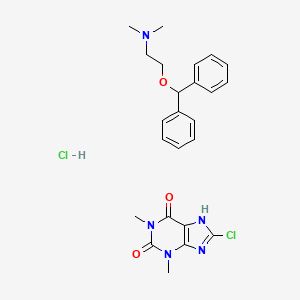

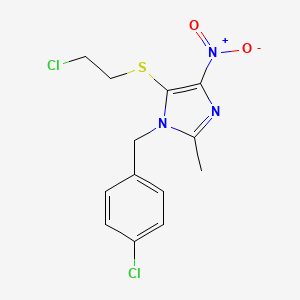
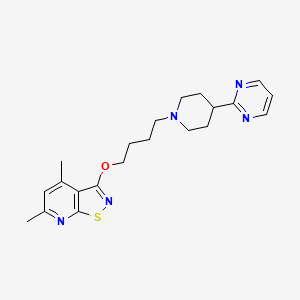
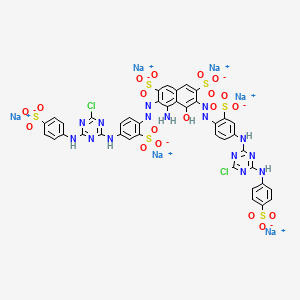

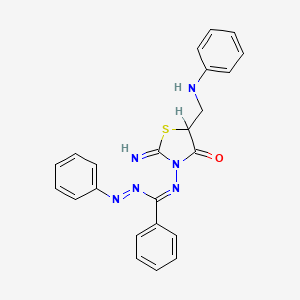
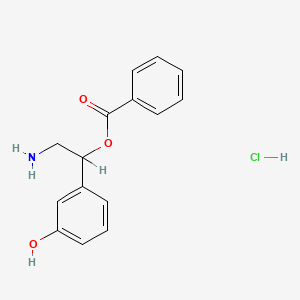
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15190666.png)
